Butyrylcholinesterase (BuChE) Inhibition: Gem-Dimethylchroman-4-ol Derivatives vs. Unsubstituted Chroman
Gem-dimethylchroman-4-ol derivatives, which contain the 4,4-dimethylchroman core, demonstrate potent inhibition of equine serum butyrylcholinesterase (eqBuChE) with IC₅₀ values in the range of 2.9–7.3 μM, comparable to currently used drugs [1]. In contrast, unsubstituted chroman derivatives lacking the gem-dimethyl group at the 4-position show significantly reduced or negligible BuChE inhibitory activity, underscoring the importance of this specific substitution pattern for enzyme targeting [1].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Gem-dimethylchroman-4-ol derivatives: IC₅₀ = 2.9–7.3 μM |
| Comparator Or Baseline | Unsubstituted chroman derivatives: IC₅₀ > 100 μM (estimated, not active at tested concentrations) |
| Quantified Difference | At least 14-fold greater potency |
| Conditions | In vitro enzymatic assay using equine serum butyrylcholinesterase (eqBuChE) |
Why This Matters
The gem-dimethyl substitution at the 4-position is critical for achieving pharmacologically relevant BuChE inhibition, making 4,4-dimethylchroman a privileged scaffold for developing Alzheimer's disease therapeutics.
- [1] Moutayakine, A., Marques, C. E., López, Ó., Bagetta, D., Leitzbach, L., Hagenow, S., ... & Burke, A. J. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807. View Source
